REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[C:8]([CH3:10])[C:7]([OH:11])=[C:6]([CH3:12])[CH:5]=1)([O-:3])=[O:2].C([O-])([O-])=O.[K+].[K+].[CH2:19](I)[CH3:20]>C(#N)C>[N+:1]([C:4]1[CH:5]=[C:6]([CH3:12])[C:7]([O:11][CH2:19][CH3:20])=[C:8]([CH3:10])[CH:9]=1)([O-:3])=[O:2] |f:1.2.3|
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Name
|
|
Quantity
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10 g
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Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC(=C(C(=C1)C)O)C
|
Name
|
|
Quantity
|
16.5 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
18.6 g
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Type
|
reactant
|
Smiles
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C(C)I
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C(C)#N
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was refluxed for 2.5 hours
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Duration
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2.5 h
|
Type
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CUSTOM
|
Details
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The solid material was removed by hot filtration
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Type
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WASH
|
Details
|
was then washed with hot acetonitrile
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Type
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CUSTOM
|
Details
|
The combined organic phase was evaporated
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Type
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DISSOLUTION
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Details
|
the resulting residue dissolved in ether
|
Type
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WASH
|
Details
|
The ether phase was washed with water
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC(=C(C(=C1)C)OCC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.4 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 97.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |